N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N7O/c12-11(13,14)6-2-1-3-21-7(18-20-9(6)21)4-15-10(22)8-16-5-17-19-8/h1-3,5H,4H2,(H,15,22)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMLCOZZLHJWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide are the c-Met and VEGFR-2 kinases. These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment.
Mode of Action
This compound interacts with its targets, the c-Met and VEGFR-2 kinases, by binding to them. This binding inhibits the activity of these kinases, leading to a decrease in cell proliferation and survival.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell proliferation and survival. The downstream effects of this inhibition include a reduction in tumor growth and progression.
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared with lead compounds
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells.
Biological Activity
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be characterized by its complex structure which includes a triazole ring and a trifluoromethyl group. The general molecular formula is with a molecular weight of approximately 335.26 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. In an evaluation of various synthesized compounds, several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
The mechanism through which these compounds exert their antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. Molecular docking studies suggest that the triazole derivatives bind effectively to these targets, disrupting their function and leading to bacterial cell death .
Other Biological Activities
In addition to antimicrobial properties, triazole derivatives have been reported to possess a range of biological activities including:
- Antidiabetic : Some compounds have shown efficacy in managing blood sugar levels.
- Antifungal : Effective against various fungal strains.
- Anticonvulsant : Potential use in seizure disorders.
- Anti-inflammatory : Inhibition of cyclooxygenase enzymes has been observed in some studies .
Case Studies
- Synthesis and Evaluation : A study synthesized several triazolo derivatives and evaluated their biological activity using in vitro assays. Among these, this compound demonstrated notable antibacterial activity with MIC values significantly lower than many traditional antibiotics .
- Molecular Docking Studies : Research involving molecular docking simulations revealed that the compound effectively binds to key bacterial enzymes. This binding affinity correlates with its observed biological activity, suggesting a robust mechanism for its antibacterial effects .
Preparation Methods
Cyclocondensation of Pyridine Derivatives
The triazolopyridine ring system is typically constructed via cyclocondensation between pyridine-2-carboxylic acid hydrazides and nitriles or aldehydes. For example:
- Starting Material : 2-Hydrazinyl-8-(trifluoromethyl)pyridine is reacted with trimethyl orthoformate under acidic conditions to induce cyclization, forming thetriazolo[4,3-a]pyridine skeleton.
- Trifluoromethyl Introduction : If the pyridine precursor lacks the trifluoromethyl group, electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or transition-metal-catalyzed cross-coupling (e.g., CF3Cu) may be employed.
Reaction Conditions :
Functionalization at the 3-Position
The methylene linker at the 3-position of the triazolopyridine is introduced via:
- Aldehyde Intermediate : Oxidation of 3-hydroxymethyl-triazolo[4,3-a]pyridine using MnO2 to yield the corresponding aldehyde.
- Chloromethyl Derivative : Treatment of the alcohol with thionyl chloride (SOCl2) to form 3-chloromethyl-triazolo[4,3-a]pyridine, a reactive intermediate for nucleophilic substitution.
Synthesis of 1H-1,2,4-Triazole-5-Carboxamide
Hydrazide Cyclization
The 1H-1,2,4-triazole-5-carboxamide moiety is synthesized via cyclization of hydrazinecarboxamide precursors:
- Hydrazide Formation : Reaction of ethyl carbazate with an acyl chloride (e.g., acetyl chloride) yields the corresponding hydrazide.
- Cyclization : Treatment with carbon disulfide (CS2) in basic media (KOH/EtOH) promotes dehydrative cyclization to form the triazole ring.
Reaction Conditions :
Carboxamide Functionalization
The carboxamide group is introduced via:
- Direct Aminolysis : Reaction of a triazole-5-carbonyl chloride with ammonia or a primary amine.
- Coupling Reactions : Use of carbodiimide reagents (e.g., EDC/HOBt) to couple triazole-5-carboxylic acid with an amine.
Coupling Strategies for Final Assembly
Nucleophilic Substitution
The chloromethyl-triazolopyridine intermediate reacts with the triazole carboxamide under basic conditions:
$$
\text{3-ClCH}2\text{-Triazolopyridine} + \text{1H-1,2,4-Triazole-5-Carboxamide} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Target Compound}
$$
Optimization :
Mitsunobu Reaction
For alcohol intermediates, the Mitsunobu reaction facilitates coupling with the triazole carboxamide:
$$
\text{3-HOCH}2\text{-Triazolopyridine} + \text{1H-1,2,4-Triazole-5-Carboxamide} \xrightarrow{\text{DIAD, PPh}3} \text{Target Compound}
$$
Conditions :
- Reagents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3)
- Solvent: Tetrahydrofuran (THF)
- Yield: 55–70%.
Analytical and Spectroscopic Validation
Critical characterization data for intermediates and the final compound include:
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Use of directing groups (e.g., nitro or amino substituents) on the pyridine ring ensures correct cyclization orientation.
- Trifluoromethyl Group Stability : Avoid strong bases or nucleophiles that may displace the CF3 group. Employ mild conditions for coupling steps.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during later-stage reactions.
Scale-Up Considerations
Industrial-scale synthesis requires:
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step heterocyclization and functionalization. A typical approach includes:
- Step 1: Formation of the trifluoromethyl-substituted triazolopyridine core via refluxing precursors like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate with trifluoroethyl acetate in dioxane (analogous to methods in , Scheme 3) .
- Step 2: Introduction of the triazole-carboxamide moiety using coupling agents (e.g., DCC/DMAP) in anhydrous DMF at 0–5°C to minimize side reactions .
- Optimization Tips:
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Catalysts: K₂CO₃ or NaH improves cyclization efficiency (see for analogous procedures) .
- Yield Data: Typical yields range from 70–85% for similar triazolopyridine derivatives when using controlled stoichiometry and inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
- 1H NMR: Expect signals for the trifluoromethyl group (δ ~3.9–4.2 ppm, split due to coupling with adjacent protons) and triazole NH (δ ~12–13 ppm, broad singlet). Pyridine protons appear as deshielded multiplets (δ ~8.0–8.5 ppm) .
- IR Spectroscopy: Key absorptions include NH stretches (~3240–2995 cm⁻¹), C=O (carboxamide, ~1680 cm⁻¹), and C-F (trifluoromethyl, ~1120–1170 cm⁻¹) .
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients. The molecular ion [M+H]+ should align with the exact mass (calculated: ~380–400 g/mol).
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between this compound and biological targets like 14-α-demethylase lanosterol?
Methodological Answer:
- Target Selection: Prioritize fungal CYP51 (14-α-demethylase, PDB: 3LD6) due to structural similarity to triazole antifungals () .
- Docking Workflow:
- Prepare the ligand (protonation states, tautomer optimization).
- Use AutoDock Vina or Schrödinger Glide for flexible docking.
- Analyze binding poses: The trifluoromethyl group may occupy hydrophobic pockets, while triazole nitrogens coordinate the heme iron .
- Validation: Compare docking scores (e.g., ΔG < -8 kcal/mol suggests strong binding) with experimental IC₅₀ values from antifungal assays .
Q. What strategies resolve contradictions in biological activity data across studies involving triazolo-pyridine derivatives?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., Candida albicans ATCC 90028 for antifungal testing) and solvent controls (DMSO ≤1% v/v).
- Replicate dose-response curves (3–5 replicates) to assess reproducibility ( details similar protocols) .
- Data Normalization: Normalize activity to reference drugs (e.g., fluconazole) to account for inter-lab variability.
- Structural Confounders: Compare substituent effects; e.g., trifluoromethyl groups enhance membrane permeability but may reduce solubility, affecting apparent potency .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and metabolic stability?
Methodological Answer:
- Lipophilicity: The -CF₃ group increases logP (~2.5–3.0), enhancing blood-brain barrier penetration (predicted via SwissADME) .
- Metabolic Stability:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Key Metabolites: Look for oxidative defluorination or triazole ring hydroxylation (common in related compounds) .
- CYP Inhibition: Screen against CYP3A4/2D9 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
